molecular formula C17H15ClN4O2 B498259 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-29-2

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B498259
CAS No.: 321431-29-2
M. Wt: 342.8g/mol
InChI Key: PLPPHCSLIYYZFX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of both chlorophenyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl and methoxyphenyl groups: This step involves the use of chlorophenyl and methoxyphenyl reagents in substitution reactions to introduce these groups onto the triazole ring.

    Final coupling reaction: The final step involves coupling the triazole intermediate with a suitable carboxamide derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of chlorophenyl and methoxyphenyl groups allows for substitution reactions, where these groups can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, and disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has a similar structure but lacks the methyl group, which may affect its chemical properties and reactivity.

    1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-thiol: This compound has a thiol group instead of a carboxamide group, which may result in different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-19-16(21-22(11)14-7-3-12(18)4-8-14)17(23)20-13-5-9-15(24-2)10-6-13/h3-10H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPPHCSLIYYZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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